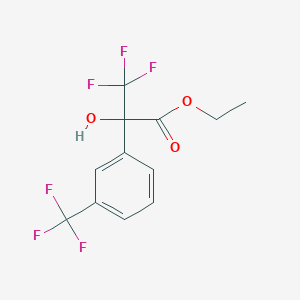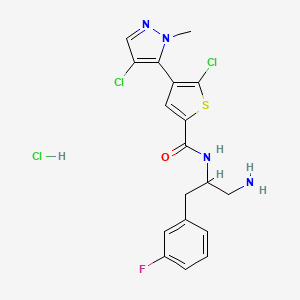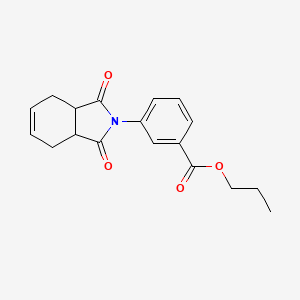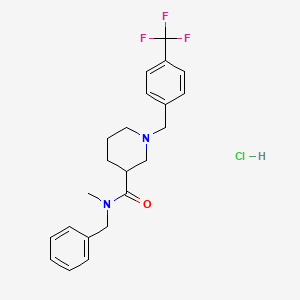![molecular formula C27H24ClN5O4S B12457231 ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12457231.png)
ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazole ring, a chlorophenyl group, and a benzoate ester, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with an amine group on the triazole ring.
Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction between benzoic acid and ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Final Coupling Reaction: The final step involves coupling the triazole-chlorophenyl intermediate with the benzoate ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Ammonia, primary amines, thiols, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Hydrolysis: Carboxylic acids, alcohols.
科学研究应用
Ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: The compound’s structural properties can be explored for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions in cells.
作用机制
The mechanism of action of ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-[({[5-(4-{[(2-bromophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Ethyl 4-[({[5-(4-{[(2-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Ethyl 4-[({[5-(4-{[(2-iodophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: Similar structure but with an iodophenyl group instead of a chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C27H24ClN5O4S |
|---|---|
分子量 |
550.0 g/mol |
IUPAC 名称 |
ethyl 4-[[2-[[5-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H24ClN5O4S/c1-3-37-26(36)18-10-14-19(15-11-18)29-23(34)16-38-27-32-31-24(33(27)2)17-8-12-20(13-9-17)30-25(35)21-6-4-5-7-22(21)28/h4-15H,3,16H2,1-2H3,(H,29,34)(H,30,35) |
InChI 键 |
MRXZOQAUZWGANT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-bromophenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B12457164.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12457168.png)
![N-[2-(morpholin-4-yl)ethyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B12457174.png)
![1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B12457178.png)
![Methyl 2-({[(6-{[(2-chlorophenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12457183.png)
![[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12457186.png)

![3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B12457201.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12457202.png)

![Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12457212.png)
![Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate](/img/structure/B12457214.png)
